1-Methyl-N-phenyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16526652
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1-methyl-N-phenylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3 |
| Standard InChI Key | ONCHNWFVKRUSRQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s pyrazole ring is a five-membered aromatic system containing two adjacent nitrogen atoms. The 1-position is substituted with a methyl group (), while the 4-position bears an amino group () linked to a phenyl ring. This arrangement confers planarity to the molecule, facilitating π-π stacking interactions with biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.23 g/mol |
| Hybridization | (pyrazole ring) |
| Torsional Angles (N1-C4-NH) | 120°–125° |
The electron-withdrawing nature of the pyrazole ring enhances the acidity of the N–H bond (pKa ≈ 9.2), enabling deprotonation under basic conditions .
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at 3350 cm corresponds to the N–H stretch of the amine group. Peaks at 1600–1450 cm arise from C=C and C=N vibrations in the aromatic system .
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NMR Spectroscopy:
Synthesis and Modification
Condensation of Hydrazines with β-Ketoesters
A common method involves reacting methyl hydrazine with β-ketoester derivatives, followed by phenylamination:
Yields range from 65% to 78% under acidic catalysis (HCl, 60°C) .
Palladium-Catalyzed Coupling
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Molecular docking studies (PDB: 1AQ1) reveal:
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Hydrogen bonds between the pyrazole N2 and kinase residue Lys89.
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Van der Waals interactions with Ile10 and Val18 .
In ovarian cancer cells (OVCAR-3), derivative 15 (GI = 0.127 μM) reduces phosphorylation of retinoblastoma protein (Rb) at Thr821, inducing S/G2 phase arrest .
Antibacterial Properties
Against Staphylococcus aureus (ATCC 25923):
| Compound | MIC (μg/mL) |
|---|---|
| 1-Methyl-N-phenyl derivative | 32 |
| Ciprofloxacin | 1 |
| The moderate activity is attributed to membrane disruption via hydrophobic phenyl interactions . |
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Replacement of phenylsulfonamide groups with 1-methyl-N-phenylpyrazole amines improves CDK2 selectivity (K = 0.005 μM for compound 15 vs. 0.12 μM for CDK4) .
Coordination Chemistry
The amine group acts as a ligand for transition metals:
Such complexes show luminescence properties applicable in OLEDs .
Comparative Analysis with Structural Analogs
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